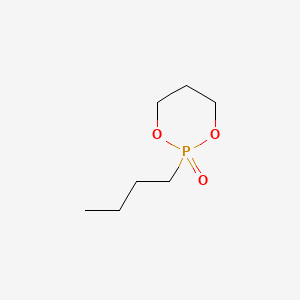

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide

Beschreibung

Contextualization within Cyclic Organophosphorus Compounds

Organophosphorus compounds, organic molecules containing a carbon-phosphorus bond, are integral to numerous applications, from life-saving pharmaceuticals to essential agricultural pesticides. nih.govmdpi.com A significant area within this discipline is the study of cyclic organophosphorus esters. These compounds, where a phosphorus atom is incorporated into a heterocyclic ring, exhibit distinct chemical and physical properties compared to their acyclic counterparts, largely due to the geometric constraints imposed by the ring structure. 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide belongs to this class, representing a specific type of cyclic phosphate (B84403) ester whose reactivity and potential applications are dictated by its unique three-dimensional architecture.

Structural Classification as a Dioxaphosphorinane 2-oxide

Structurally, this compound is defined by a central six-membered ring composed of three carbon atoms, two oxygen atoms, and one phosphorus atom. This core structure is known as a 1,3,2-dioxaphosphorinane (B14751949). The phosphorus atom is in a pentavalent oxidation state (P(V)), characterized by a phosphoryl group (P=O) and two single bonds to the ring's oxygen atoms. The "2-butyl" designation indicates that a butyl group is directly attached to the phosphorus atom, completing its coordination sphere. This substitution is critical in defining the molecule's polarity, solubility, and steric profile, which in turn influence its reactivity with other chemical species.

Table 1: General Properties of Representative 2-Substituted-1,3,2-dioxaphosphorinane 2-oxides This table provides calculated and literature-derived data for the target compound and related, well-documented analogues to offer a comparative perspective.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₇H₁₅O₃P | 178.16 (Calculated) | Butyl group on phosphorus. |

| 2-Phenyl-1,3,2-dioxaphosphorinane 2-oxide | C₉H₁₁O₃P | 198.16 | Phenyl group on phosphorus. |

| 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | C₅H₁₀ClO₃P | 184.56 | Chlorine on P; gem-dimethyl on ring. sigmaaldrich.com |

| 5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide | C₅H₁₁O₃P | 150.11 | No substituent on P; gem-dimethyl on ring. nih.gov |

Note: Data for the title compound is calculated as specific experimental values are not widely published. Data for other compounds is from literature sources.

Historical Development and Research Trajectory of 1,3,2-Dioxaphosphorinane Systems

The 1,3,2-dioxaphosphorinane framework is a well-established heterocyclic system in organophosphorus chemistry. Research into these compounds dates back several decades, with early studies in the 1960s exploring the synthesis of various 2-alkoxy, 2-acyl, and 2-hydroxy-5-alkyl-5-nitro-1,3,2-dioxaphosphorinane 2-oxides as potential antitumor agents. nih.gov These initial investigations highlighted the potential biological activity of the ring system and established foundational synthetic methodologies. Subsequent research delved into the stereochemical intricacies of these molecules, examining how different substituents on the phosphorus atom and the carbon backbone influence the ring's conformation (e.g., chair, boat, twist forms) and the stereochemical outcome of reactions at the phosphorus center. acs.org This body of work provides the fundamental chemical knowledge base for understanding derivatives like the 2-butyl variant.

Significance of the Phosphorus(V) Center in Cyclic Phosphate Esters

The pentavalent phosphorus atom is the reactive heart of this compound. Its electrophilic nature makes it susceptible to attack by nucleophiles, a process central to the compound's chemistry. The hydrolysis of cyclic phosphate esters, a key reaction, is known to proceed through a high-energy, pentacoordinate intermediate with a trigonal bipyramidal (TBP) geometry. acs.orgrsc.orgcollectionscanada.gc.ca

Overview of Current Research Landscape and Academic Relevance

Organophosphorus chemistry remains a vibrant and rapidly expanding field of research. mdpi.com While direct studies on this compound are not prominent in recent literature, the broader class of 1,3,2-dioxaphosphorinane 2-oxides continues to be of significant academic and industrial interest. Current research trends for these and related cyclic organophosphates include:

Polymer Chemistry: Cyclic phosphate esters serve as monomers in ring-opening polymerization (ROP) to produce polyphosphoesters. These polymers are investigated for their biocompatibility and biodegradability, making them candidates for biomedical applications. researchgate.netresearchgate.net

Materials Science: The inherent flame-retardant properties of phosphorus-containing compounds have led to the synthesis of novel dioxaphosphorinane derivatives for use as additives in plastics and other materials. researchgate.net

Asymmetric Synthesis: The chiral nature of a substituted phosphorus center is exploited in the synthesis of P-chirogenic compounds, which can serve as ligands in asymmetric catalysis. researchgate.net

Environmental Chemistry: As many organophosphorus compounds are used as pesticides, there is ongoing research into their environmental fate, including their transformation and hydrolysis products. acs.orgnih.gov

Within this landscape, this compound represents a fundamental structure whose properties could be leveraged in these modern applications.

Table 2: Representative Precursors for Synthesis of the 1,3,2-Dioxaphosphorinane Ring The synthesis of the 1,3,2-dioxaphosphorinane 2-oxide core typically involves the condensation of a 1,3-diol with a suitable phosphorus reagent.

| Diol Precursor | Phosphorus Reagent | General Product | Reference |

| 1,3-Propanediol (B51772) | Phosphorus oxychloride (POCl₃) | 2-Chloro-1,3,2-dioxaphosphorinane 2-oxide | chemicalbook.com |

| Ethylene (B1197577) glycol | Phosphorus oxychloride (POCl₃) | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | chemicalbook.com |

| 2,2-Dimethyl-1,3-propanediol | Phosphorus oxychloride (POCl₃) | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | sigmaaldrich.com |

The resulting 2-chloro derivative is a versatile intermediate that can be reacted with nucleophiles, such as butylmagnesium bromide or butanol, to introduce the desired 2-butyl substituent.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

118792-93-1 |

|---|---|

Molekularformel |

C7H15O3P |

Molekulargewicht |

178.17 g/mol |

IUPAC-Name |

2-butyl-1,3,2λ5-dioxaphosphinane 2-oxide |

InChI |

InChI=1S/C7H15O3P/c1-2-3-7-11(8)9-5-4-6-10-11/h2-7H2,1H3 |

InChI-Schlüssel |

YLEFPUAVFXQROD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCP1(=O)OCCCO1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Butyl 1,3,2 Dioxaphosphorinane 2 Oxide

Precursor-Based Synthesis Strategies

Precursor-based syntheses build the target molecule by assembling the core dioxaphosphorinane ring and introducing the butyl group in a controlled manner. These methods often involve the use of phosphorus halides or other activated phosphorus species.

Reactions Involving Butyl Halides and Dioxaphosphorinane Precursors

One potential pathway to 2-butyl-1,3,2-dioxaphosphorinane 2-oxide involves the nucleophilic substitution of a halide on a pre-formed dioxaphosphorinane ring by a butyl nucleophile. This approach is analogous to the synthesis of other N- and C-substituted heterocycles where an alkali metal salt of the heterocyclic precursor is reacted with an alkyl halide. google.com

The general reaction would involve the deprotonation of a suitable 2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide precursor to form an alkali metal salt. This salt is then reacted with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, in an aprotic polar solvent. google.com The nucleophilic oxygen or phosphorus anion attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the P-butyl bond.

A similar strategy involves the reaction of a metallic salt of a phosphonic acid with a butyl halide. For instance, the synthesis of 2-butyl-1,2-benzisothiazoline-3-ketone is achieved by reacting the sodium salt of 1,2-benzisothiazoline-3-ketone with n-butyl bromide. google.com This highlights the general utility of this alkylation method.

| Reactant 1 | Reactant 2 | Solvent | General Conditions | Product |

| Dioxaphosphorinane precursor salt | Butyl halide (e.g., 1-bromobutane) | Aprotic polar solvent (e.g., DMF) | Elevated temperature | This compound |

This table represents a generalized methodology based on analogous reactions.

Cyclization of 1,3-Diols with Phosphorus Reagents

The foundational 1,3,2-dioxaphosphorinane (B14751949) ring system is commonly synthesized by the cyclization of a 1,3-diol with a suitable phosphorus reagent. Polyfluoroalkyl dichlorophosphates, for example, readily react with 1,3-alkanediols in a pyridine-diethyl ether system to yield 2-polyfluoroalkoxy-1,3,2-dioxaphosphorinane oxides. researchgate.net This demonstrates the feasibility of forming the six-membered ring through this condensation reaction.

To synthesize the butyl-substituted target, one could envision a reaction between 1,3-propanediol (B51772) (or a substituted derivative) and butylphosphonic dichloride (C₄H₉P(O)Cl₂). The reaction would proceed via the nucleophilic attack of the diol's hydroxyl groups on the electrophilic phosphorus center, eliminating two molecules of hydrogen chloride, typically in the presence of a base like pyridine (B92270) to act as an acid scavenger.

| Diol | Phosphorus Reagent | Base/Solvent | Product |

| 1,3-Propanediol | Butylphosphonic dichloride | Pyridine/Diethyl ether | This compound |

| Neopentyl glycol | Butylphosphonic dichloride | Pyridine/Diethyl ether | 2-Butyl-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide |

This table illustrates the reactants for the cyclization strategy.

Preparation of Intermediate Monochlorides and Subsequent Functionalization

A highly versatile and common method involves the preparation of a reactive intermediate, 2-chloro-1,3,2-dioxaphosphorinane 2-oxide, followed by its functionalization with a butyl group. The synthesis of the analogous five-membered ring, 2-chloro-1,3,2-dioxaphospholane-2-oxide, is well-established and involves reacting a 1,2-diol like ethylene (B1197577) glycol with phosphorus oxychloride (POCl₃). chemicalbook.com

Adapting this to the six-membered ring, 1,3-propanediol is reacted with phosphorus oxychloride, often in an inert solvent like dichloromethane (B109758) and in the presence of a base to neutralize the HCl byproduct. chemicalbook.com This yields the key intermediate, 2-chloro-1,3,2-dioxaphosphorinane 2-oxide.

This intermediate is then treated with a butylating agent. Organometallic reagents such as butyllithium (B86547) (BuLi) or a butyl Grignard reagent (BuMgBr) are suitable for this purpose. The butyl anion acts as a potent nucleophile, attacking the phosphorus atom and displacing the chloride ion to furnish the final product, this compound.

Step 1: Synthesis of the Chloro Intermediate

| Diol | Phosphorus Reagent | Solvent | Product |

| 1,3-Propanediol | Phosphorus oxychloride (POCl₃) | Dichloromethane | 2-Chloro-1,3,2-dioxaphosphorinane 2-oxide |

This table outlines the synthesis of the key reactive intermediate based on analogous procedures. chemicalbook.com

Step 2: Butylation of the Chloro Intermediate

| Intermediate | Butylating Agent | Solvent | Product |

| 2-Chloro-1,3,2-dioxaphosphorinane 2-oxide | Butyllithium or Butylmagnesium bromide | Anhydrous ether or THF | This compound |

This table shows the subsequent functionalization step.

Oxidation-Mediated Synthesis Routes

An alternative synthetic approach involves first preparing the trivalent phosphorus compound, 2-butyl-1,3,2-dioxaphosphorinane, and subsequently oxidizing it to the pentavalent phosphate (B84403). This method separates the formation of the P-C bond and the P=O bond into distinct steps. The initial phosphite (B83602) can be prepared from 1,3-propanediol and a suitable trivalent phosphorus reagent like PCl₃ followed by reaction with a butyl Grignard reagent.

Oxidation of Cyclic Phosphites by Nitrogen Tetroxide (N₂O₄)

Dinitrogen tetroxide (N₂O₄) has been reported as an effective reagent for the oxidation of trisubstituted phosphites to their corresponding phosphates. google.com The reaction is typically carried out at very low temperatures, such as in a dry ice bath, using a solvent like methylene (B1212753) chloride to afford the phosphate in good yields. google.com The mechanism involves the electrophilic attack of the phosphite on the nitrogen of N₂O₄. While potent, the use of N₂O₄ requires careful handling due to its high reactivity and toxicity. The mechanism of N₂O₄ reacting with alcohols involves an initial isomerization to the more reactive ONONO₂ species. nih.govresearchgate.net

Peracid Oxidation Methodologies (e.g., using m-Chloroperbenzoic Acid)

Peracids, particularly meta-chloroperbenzoic acid (m-CPBA), are widely used oxidizing agents in organic synthesis. They are capable of oxidizing a variety of functional groups, including the conversion of phosphites to phosphates. The reaction proceeds via the transfer of an oxygen atom from the peracid to the phosphorus center. This method is often preferred due to its relatively mild conditions and high efficiency. The reaction is typically performed in a chlorinated solvent like dichloromethane at or below room temperature.

| Phosphite Precursor | Oxidizing Agent | General Conditions |

| 2-Butyl-1,3,2-dioxaphosphorinane | Dinitrogen tetroxide (N₂O₄) | Low temperature (-78 °C), inert solvent |

| 2-Butyl-1,3,2-dioxaphosphorinane | m-Chloroperbenzoic acid (m-CPBA) | 0 °C to room temperature, chlorinated solvent |

This table provides a comparison of oxidation-mediated methodologies.

Aerobic Oxidation Pathways

The synthesis of this compound often involves the oxidation of its trivalent phosphorus precursor, 2-butyl-1,3,2-dioxaphosphorinane. While various oxidizing agents can be employed, aerobic oxidation, utilizing molecular oxygen from the air, represents a cost-effective and environmentally conscious approach. This transformation from a phosphite to a phosphate is a critical step in forming the stable P(V) oxide.

Direct oxidation with air can be a slow process. google.com To enhance the reaction rate and efficiency, catalytic systems are often employed. These catalysts facilitate the reaction between the phosphite and oxygen, allowing the oxidation to proceed under milder conditions and in shorter timeframes. Research into the aerobic oxidation of phosphite esters has identified several effective catalytic systems. For instance, organotelluride compounds have been shown to catalyze the aerobic photo-oxidation of phosphite esters to their corresponding phosphate esters. thieme-connect.com In this process, the organotelluride is believed to form a telluroxide species upon exposure to singlet oxygen, which then oxidizes the phosphite. thieme-connect.com Another approach involves the use of peroxide compounds as catalysts, where a small amount of hydrogen peroxide or an organic peroxide can initiate and sustain the oxidation of phosphites by air or elemental oxygen. google.com

The general industrial synthesis of phosphoryl chloride, a key precursor for many organophosphorus compounds, involves the oxidation of phosphorus trichloride (B1173362) with air or pure oxygen, highlighting the industrial relevance of aerobic oxidation. rsc.org While phosphite is kinetically stable, its oxidation to phosphate is a highly favorable thermodynamic process. researchgate.netnih.gov

Table 1: Catalytic Systems for Aerobic Oxidation of Phosphites

| Catalyst System | Description | Key Features |

|---|---|---|

| Organotelluride/Light | An ionic-liquid-supported organotelluride acts as a recyclable catalyst under photo-oxidation conditions. thieme-connect.com | High conversion rates, reusable catalyst, and straightforward product isolation. thieme-connect.com |

| Peroxide Initiators | Catalytic amounts of hydrogen peroxide or organic peroxides are used to initiate oxidation by elemental oxygen. google.com | Quantitative oxidation at reasonable temperatures and reaction times. google.com |

| Metal Catalysts | Palladium on activated carbon has been used for the catalytic oxidation of phosphite to phosphate. researchgate.net | Effective for converting phosphite in aqueous solutions. researchgate.net |

Nucleophilic Substitution Approaches at the Phosphorus Center

The synthesis and functionalization of this compound heavily rely on nucleophilic substitution reactions at the tetracoordinate phosphorus center. These reactions are fundamental for introducing the butoxy group and for creating the cyclic dioxaphosphorinane structure itself. The stereochemical outcome of these substitutions is a critical aspect, with reactions proceeding through mechanisms that can lead to either inversion or retention of the configuration at the phosphorus atom. nih.gov The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the ring system's conformational constraints.

Reactions of Chlorophosphites with Alcohols

A primary method for introducing the butyl group onto the 1,3,2-dioxaphosphorinane ring involves the reaction of a cyclic chlorophosphite oxide with butanol. The starting material, 2-chloro-1,3,2-dioxaphosphorinane 2-oxide, features a highly electrophilic phosphorus atom bonded to a good leaving group (chloride). chemicalbook.comnih.gov This makes it susceptible to attack by nucleophiles like alcohols.

In this reaction, the oxygen atom of butanol acts as a nucleophile, attacking the phosphorus center and displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as an amine, to neutralize the hydrogen chloride (HCl) generated as a byproduct. wikipedia.org This prevents the acid-catalyzed side reactions and drives the reaction to completion. The stereochemistry of this substitution is crucial, as it determines the final orientation of the butyl group relative to the dioxaphosphorinane ring. Such nucleophilic displacement reactions on cyclic phosphorus compounds have been extensively studied and are known to proceed with inversion of configuration at the phosphorus atom in many cases. researchgate.net

Reactions of Dichlorophosphates with Diols

The formation of the 1,3,2-dioxaphosphorinane ring system can be efficiently achieved through the reaction of a dichlorophosphate (B8581778) with a 1,3-diol. To synthesize the target compound, butyl dichlorophosphate would be reacted with 1,3-propanediol or its substituted analogs. Polyfluoroalkyl dichlorophosphates have been demonstrated to react readily with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system to yield the corresponding 2-polyfluoroalkoxy-1,3,2-dioxaphospholane or -dioxaphosphorinane oxides. researchgate.net

This condensation reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the phosphorus atom of the dichlorophosphate, leading to the sequential displacement of the two chlorine atoms and the formation of the cyclic ester. Pyridine is commonly used as a solvent and base to sequester the HCl produced during the reaction. This method provides a direct route to the cyclic phosphate ester backbone.

Dual Reactivity of Phosphorus Nucleophiles in P-P and P-O Bond Formation

Phosphorus compounds in their lower oxidation state, such as phosphites, can act as potent nucleophiles. youtube.comacs.org This reactivity is central to many bond-forming reactions in organophosphorus chemistry. A key aspect of this nucleophilicity is its dual nature, where the phosphorus atom can attack different electrophilic centers, leading to either P-O or P-P bond formation.

The more common pathway involves the attack of the phosphite lone pair on an electrophilic carbon, followed by dealkylation, as seen in the Michaelis-Arbuzov reaction, resulting in a P-O bond within a newly formed phosphonate (B1237965). wikipedia.org Similarly, in the Atherton-Todd reaction, a deprotonated dialkyl phosphite attacks a carbon-halogen bond, ultimately leading to the formation of a phosphoramidate, which also involves P-O bond chemistry. nih.gov

However, under specific conditions, the phosphorus nucleophile can attack another phosphorus atom. For instance, phosphine-phosphenium donor-acceptor complexes feature homoatomic P-P coordinate bonds, which can be formed and undergo ligand exchange, providing a synthetic route to P-P bond formation. nih.gov The reaction of phosphanylphosphaalkenes with organolithium reagents has also been shown to involve P-P bond cleavage and formation. The outcome of the reaction—whether a P-O or P-P bond is formed—is dictated by the nature of the electrophile and the reaction conditions.

Stereoselective Synthesis and Asymmetric Induction in 1,3,2-Dioxaphosphorinane Derivatives

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer, or an enrichment of one over the other, is a significant challenge and a key area of research in organophosphorus chemistry. mdpi.com Stereoselective synthesis is crucial as the biological activity and physical properties of the different stereoisomers can vary significantly.

Various strategies have been developed to control the stereochemistry at the phosphorus center in 1,3,2-dioxaphosphorinane derivatives and related compounds. mdpi.com These methods often rely on asymmetric catalysis or the use of chiral auxiliaries. nih.gov

Chiral Auxiliaries: A common approach involves reacting a phosphorus precursor with a chiral auxiliary, such as a chiral alcohol or amine. This creates a diastereomeric mixture that can often be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For P-stereogenic compounds, chiral organocatalysts and transition metal complexes with chiral ligands have been employed. nih.govnih.gov For example, dynamic kinetic asymmetric transformation (DyKAT) has been used in the synthesis of the antiviral drug Remdesivir, which features a P-stereogenic center. nih.gov

Desymmetrization: This strategy involves the enantioselective reaction of a prochiral organophosphorus compound that possesses a plane of symmetry. A chiral catalyst differentiates between two chemically equivalent (enantiotopic) reactive sites, leading to the formation of a chiral product with high enantiomeric excess. nih.gov

The development of these stereoselective methods is vital for accessing optically pure P-chiral organophosphorus compounds for various applications, including as ligands in asymmetric catalysis. rsc.orgrsc.org

Table 2: Examples of Stereoselective Synthesis in Organophosphorus Chemistry

| Method | Catalyst/Auxiliary | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Asymmetric Transformation (DyKAT) | Chiral Bicyclic Imidazole | P-racemic phosphoryl chloride | High diastereoselectivity (22:1 dr) for Remdesivir synthesis. | nih.gov |

| Asymmetric Desymmetrization | Cinchona Alkaloid-derived Phase-Transfer Catalyst | Prochiral Phosphine-Borane | Construction of P-stereogenic phosphine (B1218219) boranes. | nih.gov |

| Asymmetric Diels-Alder Reaction | Chiral Organopalladium Complex | 1-Phenyl-3,4-dimethylphosphole | Efficient preparation of P-chiral diphosphine ligands. | rsc.org |

Emerging and Sustainable Synthetic Techniques

In line with the principles of green chemistry, modern synthetic methodologies for organophosphorus compounds are increasingly focused on sustainability, safety, and efficiency. rsc.org This has led to the exploration of novel techniques that minimize waste, reduce energy consumption, and avoid hazardous reagents. researchgate.net

Flow Chemistry: One of the most significant advancements is the adoption of flow chemistry. fujifilm.com In a flow reactor, reagents are continuously pumped through a tube or microreactor where they mix and react. nih.gov This technique offers several advantages over traditional batch synthesis:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and accumulation. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities. fujifilm.com

Scalability: Scaling up a reaction in a flow system is often simpler than in a batch process, involving running the reactor for a longer time or using multiple reactors in parallel. pharmaron.com

Automation: Flow systems are amenable to automation, allowing for rapid optimization of reaction conditions. pharmaron.com

Flow chemistry has been successfully applied to multi-step syntheses of active pharmaceutical ingredients and is particularly well-suited for photochemical reactions, where uniform irradiation can be achieved. nih.govyoutube.com

Other Sustainable Approaches:

Catalyst Development: There is a strong focus on replacing scarce and toxic heavy metal catalysts with more abundant, environmentally benign alternatives. pharmaron.com Metal-free catalytic systems are also being developed. researchgate.net The design of recyclable catalysts, such as those supported on ionic liquids, is another key area of research that reduces waste and cost. thieme-connect.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in greener solvents like water, minimizes the environmental impact associated with volatile organic compounds (VOCs). Solvent-free nucleophilic substitution reactions for the synthesis of tertiary phosphine oxides have been reported. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, a core principle of green chemistry.

These emerging techniques are paving the way for a more sustainable and efficient organophosphorus industry. rsc.org

Continuous Flow Synthesis Methods for Cyclic Phosphate Monomers

Continuous flow chemistry has emerged as a powerful technology to intensify the production of cyclic phosphate monomers, offering enhanced safety, efficiency, and scalability compared to conventional batch processes. rsc.orgnih.govbohrium.comuliege.bersc.org A modular, semi-continuous flow platform has been developed for the end-to-end synthesis of a variety of cyclic phosphate monomers, which can be adapted for the production of this compound. rsc.orgnih.govbohrium.comuliege.be

This innovative approach involves a multi-step synthesis that is seamlessly integrated into a continuous flow system. The general synthetic pathway commences with the reaction of a suitable diol with phosphorus trichloride (PCl₃) to form a cyclic chlorophosphite intermediate. uliege.be This is followed by an oxidation step to convert the cyclic chlorophosphite into the corresponding cyclic chlorophosphate. The final stage involves the functionalization with an alcohol, in this case, butanol, to yield the desired this compound. uliege.be

The continuous flow setup typically consists of interconnected modules, each dedicated to a specific chemical transformation. rsc.orgrsc.org For instance, the initial reaction to form the cyclic chlorophosphite can be performed in a microfluidic or mesofluidic reactor, which allows for precise control over reaction parameters and efficient mixing. rsc.orgnih.govbohrium.com A key advantage of this system is the ability to handle hazardous reagents and intermediates in a closed and controlled environment, significantly mitigating safety risks. rsc.orgrsc.org

The oxidation of the cyclic chlorophosphite intermediate is a critical step that has been significantly accelerated using continuous flow technology. rsc.org While traditional batch oxidation can take anywhere from 8 hours to several days, the use of a continuous flow system with efficient gas-liquid mixing can achieve quantitative conversion to the cyclic chlorophosphate within seconds. rsc.orgrsc.org This dramatic reduction in reaction time is a testament to the intensified processing conditions achievable in flow reactors. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Cyclic Phosphate Monomers

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days rsc.org | Seconds to minutes rsc.orgnih.govbohrium.com |

| Safety | Handling of corrosive and sensitive intermediates poses risks rsc.orgnih.govbohrium.comuliege.be | Enhanced safety through closed, controlled system rsc.orgrsc.org |

| Scalability | Challenging to scale up rsc.orgnih.govbohrium.comuliege.be | Readily scalable by extending operation time or using larger reactors rsc.orgresearchgate.net |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and mixing rsc.orgnih.govbohrium.com |

| Efficiency | Time and resource-intensive rsc.orgnih.govbohrium.comuliege.be | Highly efficient with potential for process intensification rsc.orgrsc.org |

Atom Economy Considerations in Synthetic Design

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. jocpr.comrsc.org An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the product, with no by-products. nih.gov

The subsequent oxidation of the cyclic chlorophosphite to the cyclic chlorophosphate, 2-chloro-1,3,2-dioxaphosphorinane 2-oxide, ideally utilizes molecular oxygen, where the oxygen atom is incorporated into the final product structure. The final step, the reaction of the cyclic chlorophosphate with butanol to yield this compound, also produces one equivalent of HCl.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

To improve the atom economy of this synthesis, alternative reaction pathways could be explored. For instance, developing catalytic methods that avoid the use of stoichiometric reagents and minimize the formation of by-products would be a significant advancement. While the current continuous flow methods offer substantial improvements in efficiency and safety, a focus on designing more atom-economical synthetic routes remains a key objective for the sustainable production of cyclic phosphate monomers like this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-butoxy-1,3,2-dioxaphosphorinane 2-oxide (BEP) |

| 2-chloro-1,3,2-dioxaphosphorinane |

| 2-chloro-1,3,2-dioxaphosphorinane 2-oxide |

| 1,3-propanediol |

| Butanol |

| Hydrogen chloride |

| Phosphorus trichloride |

Mechanistic Investigations of Reactivity and Reaction Pathways of 2 Butyl 1,3,2 Dioxaphosphorinane 2 Oxide

Stereochemistry of Reactions at the Phosphorus Center

The stereochemical outcome of reactions at the phosphorus atom in cyclic systems like 1,3,2-dioxaphosphorinanes is a critical aspect of their chemistry, often proceeding with high degrees of stereospecificity.

Stereospecificity and Stereoselectivity in Oxidations and Substitutions

For the general class of P-chiral 1,3,2-dioxaphosphorinanes, reactions such as oxidation and substitution at the phosphorus center are known to proceed with either retention or inversion of configuration, depending on the reagents and reaction conditions. For instance, the oxidation of P(III) to P(V) species, such as the conversion of a phosphite (B83602) to a phosphate (B84403), can be highly stereospecific. Studies on related 2-substituted 1,3,2-dioxaphosphorinanes have shown that oxidants like ozone can react with stereospecific retention of the phosphorus configuration. researchgate.net

Similarly, nucleophilic substitution reactions at the phosphorus center of related 2-chloro-1,3,2-dioxaphosphorinane 2-oxides often occur with inversion of configuration, following a classic bimolecular nucleophilic substitution (SN2@P) mechanism. researchgate.net The stereochemical course is crucial in the synthesis of P-chiral compounds. researchgate.netresearchgate.net However, without specific experimental data for 2-butyl-1,3,2-dioxaphosphorinane 2-oxide, its exact stereochemical behavior in these reactions remains undetermined.

Influence of Substituents on Reaction Stereochemistry

The nature of the substituent at the phosphorus atom (the 2-position) significantly influences the stereochemical outcome of reactions. The steric bulk and electronic properties of the substituent can affect the approach of reagents and the stability of transition states. In the case of this compound, the butyl group is an electron-donating alkyl group with moderate steric hindrance.

In related systems, it has been observed that bulky substituents can direct the stereochemistry of reactions. acs.org For example, a bulky group might favor the formation of one diastereomer over another due to steric hindrance. The chair conformation of the six-membered dioxaphosphorinane ring, with its axial and equatorial positions, also plays a pivotal role. The substituent's preference for an axial or equatorial position can dictate the accessibility of the phosphorus center and thus the stereoselectivity of the reaction. Research on other P-chiral phosphines and their derivatives highlights the importance of the substituent in directing stereoselective outcomes. researchgate.net

Ring-Opening Reaction Mechanisms

Ring-opening polymerization (ROP) is a primary reaction pathway for cyclic esters, including cyclic phosphates, leading to the formation of poly(phosphoester)s. The driving force for this reaction is the release of ring strain. researchgate.netwikipedia.org

Cationic Polymerization Pathways

Cationic ring-opening polymerization (CROP) of cyclic esters is typically initiated by electrophilic species such as protic acids or alkylating agents. acs.orgrsc.org The mechanism involves the activation of the monomer, usually by protonation or alkylation of the exocyclic oxygen of the phosphate group. This activation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by another monomer molecule or the initiator.

For a compound like this compound, the polymerization would likely proceed via an activated monomer mechanism. acs.org Studies on the CROP of structurally similar compounds, such as 2-phenyl-1,3,2-dioxaphosphepane, confirm this type of pathway. acs.org The specific kinetics and the degree of control over the polymerization (e.g., living characteristics) would depend on the initiator, solvent, and temperature, none of which have been specifically documented for the title compound. Research on the CROP of 2-butyl-2-oxazoline, while a different heterocyclic system, demonstrates that a butyl substituent is compatible with this type of polymerization. beilstein-journals.org

Organocatalyzed Ring-Opening Polymerization (ROP)

Organocatalyzed ROP has emerged as a powerful, metal-free method for polymerizing cyclic esters. nih.govresearchgate.net Catalysts can be basic, acidic, or bifunctional. For cyclic phosphates, common organocatalysts include strong non-nucleophilic bases like phosphazenes or amidines, which often operate via an anionic mechanism. nih.gov They can deprotonate an alcohol initiator, which then attacks the electrophilic phosphorus atom of the monomer.

Alternatively, bifunctional catalysts, such as those combining a Brønsted acid and a Lewis base (e.g., thiourea-amine catalysts), can activate both the monomer and the initiator simultaneously to facilitate polymerization. researchgate.net While organocatalyzed ROP is well-established for various cyclic esters, including some cyclic phosphates, specific protocols and mechanistic studies for this compound are not present in the surveyed literature. acs.orgdntb.gov.ua

Kinetic and Thermodynamic Aspects of Ring Strain

The polymerizability of a cyclic monomer is governed by thermodynamics, primarily the Gibbs free energy of polymerization (ΔG_p), which is dependent on enthalpy (ΔH_p) and entropy (ΔS_p). The enthalpy term is largely driven by the release of ring strain upon polymerization. researchgate.net Six-membered rings like 1,3,2-dioxaphosphorinanes generally possess moderate ring strain compared to highly strained five-membered rings or less strained seven-membered rings. acs.orgbris.ac.uk

The magnitude of the ring strain in this compound has not been experimentally determined or calculated in the available literature. Ab initio calculations on related cyclic phosphoesters have been used to predict ring strain energies and correlate them with reactivity. acs.org Kinetic studies on the ROP of analogous compounds, like 2-ethoxy-2-oxo-1,3,2-dioxaphospholane, show a first-order reaction with respect to the monomer, but such data is missing for the butyl-dioxaphosphorinane derivative. researchgate.net The kinetics would be influenced by factors such as catalyst concentration, temperature, and the specific nature of the butyl substituent.

Electrophilic and Nucleophilic Reactions of the Dioxaphosphorinane Ring

The phosphorus atom in this compound is electrophilic due to the electron-withdrawing effects of the two ring oxygens and the exocyclic oxygen atom. This electrophilicity governs its reactions with nucleophiles. The dioxaphosphorinane ring itself can also be subject to reactions that lead to ring opening.

Nucleophilic substitution at the tetracoordinate phosphorus atom of 1,3,2-dioxaphosphorinane (B14751949) 2-oxides is a widely studied area. nih.gov The reactions can, in principle, proceed through either a dissociative (SN1(P)) or an associative (SN2(P)) mechanism.

An SN1(P)-type mechanism would involve the slow, unimolecular dissociation of a leaving group from the phosphorus center to form a highly reactive, tricoordinate metaphosphate intermediate. This intermediate would then be rapidly attacked by a nucleophile. However, for most acyclic and cyclic phosphate esters, including 1,3,2-dioxaphosphorinane 2-oxides, the formation of such a high-energy intermediate is generally considered unfavorable under typical reaction conditions.

The more commonly accepted pathway for nucleophilic substitution at the phosphorus atom in these systems is an associative or SN2(P)-type mechanism . This mechanism involves the nucleophilic attack on the phosphorus atom to form a pentacoordinate phosphorane intermediate or transition state. researchgate.net The geometry of this intermediate and the relative energies of the possible pathways for its formation and decomposition determine the stereochemical outcome of the reaction. For many 2-substituted-1,3,2-dioxaphosphorinane 2-oxides, nucleophilic substitution reactions are observed to proceed with inversion of configuration at the phosphorus center, which is a hallmark of an SN2-like process. researchgate.net

The preference for an SN2(P) over an SN1(P) mechanism in these cyclic systems is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles and good leaving groups favor the SN2(P) pathway. The six-membered ring of the dioxaphosphorinane can accommodate the trigonal bipyramidal geometry of the pentacoordinate intermediate with less strain compared to five-membered ring analogs.

Table 1: Comparison of Proposed Mechanistic Pathways for Nucleophilic Substitution at Phosphorus in 2-Substituted-1,3,2-dioxaphosphorinane 2-oxides

| Feature | SN1(P) Mechanism | SN2(P) Mechanism |

| Molecularity | Unimolecular (rate-determining step) | Bimolecular |

| Intermediate | Tricoordinate metaphosphate | Pentacoordinate phosphorane |

| Stereochemistry | Racemization expected | Inversion of configuration is common |

| Favored by | Generally not favored | Strong nucleophiles, good leaving groups |

Stereoelectronic effects play a crucial role in determining the reactivity and reaction pathways of 1,3,2-dioxaphosphorinane 2-oxides. The orientation of the substituents on the phosphorus atom and the conformation of the six-membered ring significantly influence the rate and stereochemical outcome of nucleophilic substitution reactions.

The chair conformation is the most stable arrangement for the 1,3,2-dioxaphosphorinane ring. The substituent at the phosphorus atom can be either in an axial or equatorial position. The relative stability of these conformers and the transition states for their interconversion and reaction are governed by stereoelectronic factors such as the anomeric effect. This effect involves the interaction of the lone pair of electrons on the ring oxygen atoms with the antibonding orbital of the exocyclic P-O bond.

During nucleophilic attack, the nucleophile generally approaches the phosphorus atom from the side opposite to the leaving group (axial attack) to form a trigonal bipyramidal intermediate. The principle of microscopic reversibility and the preference for electronegative groups to occupy apical positions in these intermediates (Westheimer's rules) dictate the subsequent steps. The orientation of the butyl group in this compound would influence the accessibility of the phosphorus center to the incoming nucleophile and the stability of the resulting pentacoordinate intermediate.

Role as a Reactive Intermediate in Complex Chemical Transformations

While this compound itself is a stable, isolable compound, it can act as a reactive intermediate or a precursor to more reactive species in certain chemical transformations. For instance, in the presence of a strong base, it could potentially be deprotonated at the carbon alpha to the phosphorus atom, although this is less likely than reactions at the phosphorus center.

More relevant is its potential use as a phosphorylating agent . In this role, a nucleophile would attack the phosphorus atom, leading to the transfer of the butylphosphoryl group to the nucleophile and the opening of the dioxaphosphorinane ring. The facility of this ring-opening is a key feature of the reactivity of cyclic phosphate esters. The strain in the six-membered ring, although less than in five-membered rings, still contributes to a higher reactivity compared to acyclic analogs.

This reactivity makes such compounds useful in the synthesis of more complex organophosphorus molecules. For example, related 2-alkoxy-1,3,2-dioxaphosphorinane 2-oxides are used in the synthesis of modified nucleotides and phospholipids. It is conceivable that this compound could be employed in a similar fashion to introduce a butylphosphonate moiety into a target molecule.

Computational Probing of Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the mechanisms of reactions involving organophosphorus compounds. While specific computational studies on this compound are not readily found in the literature, studies on analogous systems provide significant insights.

Computational methods can be used to:

Determine the relative energies of different conformers (e.g., chair with axial or equatorial butyl group).

Model the transition states for nucleophilic attack and predict activation energies.

Investigate the geometries and stabilities of pentacoordinate intermediates.

Analyze the electronic structure to understand stereoelectronic effects.

For instance, DFT calculations on related 2-substituted-1,3,2-dioxaphosphorinanes have been used to rationalize the preference for certain reaction pathways and stereochemical outcomes. nih.gov Such studies can map out the entire potential energy surface of a reaction, providing a detailed picture of the mechanism that is often difficult to obtain through experimental means alone. It is expected that computational modeling of the reactions of this compound would confirm the favorability of an SN2(P)-type mechanism and provide detailed energetic and structural information about the key intermediates and transition states.

Structural Elucidation and Conformational Analysis of 2 Butyl 1,3,2 Dioxaphosphorinane 2 Oxide

Advanced Spectroscopic Characterization

The elucidation of the molecular structure of 2-butyl-1,3,2-dioxaphosphorinane 2-oxide is accomplished through a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals a detailed picture of the compound's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR spectra collectively provide a complete map of the proton, carbon, and phosphorus environments within the molecule.

The chemical shift in NMR spectroscopy is highly sensitive to the electronic environment of a nucleus. In this compound, the electronegativity of the oxygen and phosphorus atoms significantly influences the chemical shifts of the neighboring carbon and hydrogen atoms.

¹H NMR: The protons of the n-butyl group are expected to exhibit characteristic chemical shifts. The protons on the carbon adjacent to the phosphorus atom (P-CH₂) would be deshielded and appear at a lower field compared to the other methylene (B1212753) groups in the butyl chain. The terminal methyl group (CH₃) would resonate at the highest field. The protons of the 1,3,2-dioxaphosphorinane (B14751949) ring would show complex splitting patterns due to coupling with each other and with the phosphorus atom.

¹³C NMR: The carbon atoms of the n-butyl group will display distinct signals, with the carbon directly attached to the phosphorus atom (P-C) showing a downfield shift due to the inductive effect of the phosphorus and oxygen atoms. The carbons of the dioxaphosphorinane ring will also have characteristic chemical shifts, influenced by their position relative to the oxygen and phosphorus atoms. docbrown.info

³¹P NMR: The ³¹P NMR spectrum is expected to show a single resonance, characteristic of a pentavalent phosphorus atom in a phosphonate-like environment. The chemical shift will be influenced by the nature of the substituents on the phosphorus atom. For similar phosphine (B1218219) oxides, the ³¹P chemical shifts are often observed in the range of δ 20-35 ppm. rsc.orgrsc.orgspectrabase.com

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on analogous compounds and general NMR principles.

| Atom | Predicted Chemical Shift (ppm) | Comments |

|---|---|---|

| ¹H NMR | ||

| Ring-CH₂ (axial & equatorial) | 3.8 - 4.5 | Complex multiplets due to geminal, vicinal, and P-H coupling |

| Ring-CH₂ (middle) | 1.8 - 2.2 | Multiplet |

| P-CH₂ (butyl) | 1.8 - 2.5 | Multiplet, deshielded by phosphorus |

| Butyl-CH₂ | 1.3 - 1.7 | Multiplets |

| Butyl-CH₃ | 0.8 - 1.0 | Triplet |

| ¹³C NMR | ||

| Ring-C (adjacent to O) | 65 - 75 | Influenced by electronegative oxygen |

| Ring-C (middle) | 20 - 30 | |

| P-C (butyl) | 25 - 35 | Downfield shift due to P and O |

| Butyl-C | 15 - 30 | |

| Butyl-C (terminal) | 10 - 15 | |

| ³¹P NMR | ||

| P=O | 20 - 35 | Characteristic for phosphonates |

J-coupling, or spin-spin coupling, provides valuable information about the connectivity of atoms and the dihedral angles between them, which is crucial for conformational analysis. In this compound, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹³C, ¹H-³¹P, ¹³C-³¹P) coupling constants are informative.

The magnitude of the three-bond coupling constants (³J) between protons on adjacent carbons in the dioxaphosphorinane ring can help determine the chair or boat conformation of the ring. Similarly, the coupling constants between the phosphorus atom and the protons and carbons in the ring and the butyl group provide insight into their spatial relationships. For instance, the ³J(P-H) and ³J(P-C) values are dependent on the dihedral angle and can be used to assign the axial or equatorial orientation of the butyl group.

While 1D NMR spectra provide essential information, complex molecules often exhibit overlapping signals. Two-dimensional (2D) NMR techniques are instrumental in resolving these ambiguities and establishing unambiguous connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, allowing for the tracing of the proton network within the butyl chain and the dioxaphosphorinane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the phosphorus atom, for example, by observing correlations between the protons on the butyl group and the carbons in the dioxaphosphorinane ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides the exact mass of the parent ion, which allows for the determination of the elemental composition of this compound. This technique is highly accurate and can distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing characteristic losses of fragments such as the butyl group or parts of the dioxaphosphorinane ring. For a related compound, an ESI-HRMS was reported to show the [M+H]⁺ ion. rsc.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Note: These are predicted values.

| Ion | Predicted m/z | Formula |

|---|---|---|

| [M+H]⁺ | 195.0837 | C₇H₁₆O₃P |

| [M+Na]⁺ | 217.0656 | C₇H₁₅NaO₃P |

| [M-C₄H₉]⁺ | 138.0003 | C₃H₆O₃P |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the most characteristic vibrational bands would be associated with the P=O, P-O-C, and C-H bonds. The strong absorption band for the P=O stretching vibration is typically observed in the region of 1250-1300 cm⁻¹. The P-O-C stretching vibrations would appear in the fingerprint region, typically between 950 and 1100 cm⁻¹. The C-H stretching vibrations of the butyl group and the dioxaphosphorinane ring would be found in the 2850-3000 cm⁻¹ region. Raman spectroscopy can be particularly useful for observing the symmetric vibrations and the P=O bond, which often gives a strong Raman signal. rsc.orgrsc.orgfrontiersin.orgchemrxiv.orgosti.gov

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound Note: These are predicted values based on analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H stretch (alkyl) | 2850 - 3000 | Medium to Strong | Medium |

| P=O stretch | 1250 - 1300 | Strong | Strong |

| P-O-C stretch | 950 - 1100 | Strong | Medium |

| C-C stretch | 800 - 1200 | Weak to Medium | Medium |

| Ring vibrations | 700 - 1000 | Medium | Medium |

X-ray Crystallography for Solid-State Structural Determination

Table 1: Representative Crystallographic Data for Substituted 1,3,2-Dioxaphosphorinane 2-oxides This table is illustrative and based on data for analogous compounds, as specific data for the title compound was not found.

| Parameter | 2-p-nitrophenoxy-2-oxo-cis-4,6-dimethyl-1,3,2-dioxaphosphorinane |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Conformational Analysis of the 1,3,2-Dioxaphosphorinane Ring System

The 1,3,2-dioxaphosphorinane ring is not planar and can adopt several conformations in solution and in the solid state. This conformational flexibility is a key aspect of its chemistry.

The most stable conformation for the 1,3,2-dioxaphosphorinane ring, like cyclohexane, is typically the chair conformation . researchgate.net This arrangement minimizes both angular strain and torsional strain, with substituents occupying either axial or equatorial positions. The boat conformation is a higher-energy alternative, destabilized by steric hindrance between the "flagpole" substituents and by eclipsing interactions along the sides of the boat. documentsdelivered.com A third, more flexible conformation is the twist-boat (or twist) conformation, which is intermediate in energy between the chair and the boat. nih.gov While the chair form is generally predominant, certain substitution patterns or solvent effects can lead to an equilibrium involving twist-boat conformers. nih.gov

The presence of substituents on the 1,3,2-dioxaphosphorinane ring significantly influences its conformational equilibrium. A bulky substituent, such as a butyl group attached to the phosphorus atom, will have a strong preference for the equatorial position to minimize steric interactions. libretexts.org When a bulky group is forced into an axial position, it experiences 1,3-diaxial interactions with the axial hydrogens on the ring, which is energetically unfavorable. masterorganicchemistry.com Therefore, the conformation of this compound is expected to be a chair with the butyl group predominantly occupying the equatorial position.

Dynamic Conformational Processes in Solution

The principal equilibrium for this compound involves the interconversion between two chair conformations. In one chair form, the exocyclic P=O group is in an axial position, and the 2-butyl group is in an equatorial position. In the other chair form, the P=O group is equatorial, and the 2-butyl group is axial. Due to the significant steric bulk of the butyl group and the well-established preference of the phosphoryl (P=O) group for an axial orientation in many 1,3,2-dioxaphosphorinane systems (an effect influenced by stereoelectronic factors), it is generally expected that the equilibrium will favor the conformer with the equatorial butyl group and axial P=O group.

The interconversion between these chair forms proceeds through higher-energy transition states and intermediates, which are typically twist-boat or boat conformations. The energy barrier to this ring inversion is a key parameter that defines the rate of the conformational exchange.

The dynamic conformational processes of this compound can be investigated experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the NMR spectrum of the compound at different temperatures, it is possible to observe changes related to the rate of conformational exchange. At high temperatures, where the ring inversion is fast on the NMR timescale, the spectrum will show averaged signals for the axial and equatorial protons of the ring. As the temperature is lowered, the rate of inversion slows down. If the energy barrier is sufficiently high, a temperature will be reached (the coalescence temperature, Tc) where the signals for the individual conformers begin to broaden and then separate into distinct sets of resonances at even lower temperatures (the slow-exchange regime).

From a detailed analysis of the temperature-dependent NMR spectra, it is possible to determine the thermodynamic and kinetic parameters for the ring inversion process. These parameters include the free energy of activation (ΔG‡), which represents the energy barrier to inversion, and the equilibrium constant (K) between the major and minor chair conformers, from which the difference in Gibbs free energy (ΔG°) can be calculated.

It is important to note that the solvent can influence the position of the conformational equilibrium and the energy barriers for inversion. Polar solvents may stabilize one conformer over the other, shifting the equilibrium. However, for related systems like 2-methyl-5-t-butyl-1,3-dioxans, the effect of the solvent on the conformational equilibrium has been observed to be minor. buchem.com

Computational and Theoretical Studies of 2 Butyl 1,3,2 Dioxaphosphorinane 2 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2-butyl-1,3,2-dioxaphosphorinane 2-oxide. These calculations can determine the most stable three-dimensional arrangements of the atoms (geometry optimization) and their relative energies.

Density Functional Theory (DFT) has become a popular and robust computational method for studying organophosphorus compounds due to its balance of accuracy and computational cost. uit.no For this compound, DFT calculations, employing functionals such as B3LYP or PBE1PBE, are used to perform geometry optimization. uit.norsc.org This process identifies the lowest energy conformation of the molecule, including the chair or twist-boat conformation of the dioxaphosphorinane ring and the orientation of the axial or equatorial P=O bond and the butyl group. uit.no

The choice of functional can influence the results, and it has been shown that functionals like PBE1PBE can provide reliable predictions for a range of organophosphorus compounds. rsc.orgnih.gov The calculations also yield important energetic information, such as the relative stability of different conformers. For instance, DFT can be used to analyze the anomeric effect, which plays a significant role in the conformational preferences of 1,3,2-dioxaphosphorinane (B14751949) derivatives. uit.no

For higher accuracy, particularly for energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. nih.govrsc.org These methods are computationally more demanding than DFT but provide a more rigorous treatment of electron correlation, which is crucial for accurate energy predictions.

Studies on related molecules, such as the 2-butyl cation, have demonstrated the utility of MP2 and CCSD(T) methods in determining the structures and relative energies of different isomers and conformers. nih.gov For this compound, CCSD(T) calculations, often performed as single-point energy calculations on DFT-optimized geometries, would serve as a benchmark for assessing the accuracy of different DFT functionals. researchgate.net The DLPNO-CCSD(T) approach offers a more efficient way to apply this high-level theory to larger molecules. researchgate.net

The choice of the basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For organophosphorus compounds, Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used for geometry optimizations and frequency calculations. rsc.org The inclusion of polarization (d) and diffuse (+) functions is important for accurately describing the bonding and electron distribution around the phosphorus atom and the oxygen atoms.

For more accurate energy and spectroscopic property calculations, larger basis sets, such as those from the correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ) or basis sets like 6-311G(2d,2p), are often preferred. rsc.org The selection of the level of theory involves a trade-off between computational cost and accuracy. A common approach is to optimize the geometry with a less demanding method (e.g., DFT with a smaller basis set) and then perform a more accurate single-point energy or property calculation with a higher-level method (e.g., CCSD(T)) and a larger basis set. rsc.orgnih.gov

Table 1: Representative Levels of Theory for Computational Studies

| Calculation Type | Recommended Level of Theory | Purpose |

| Geometry Optimization | PBE1PBE/6-31+G(d) | Provides a reliable starting geometry for further calculations. rsc.org |

| Energy Calculation | DLPNO-CCSD(T)/cc-pVTZ // PBE1PBE/6-31+G(d) | Offers a high-accuracy energy prediction on a DFT-optimized geometry. researchgate.net |

| NMR Chemical Shifts | GIAO-PBE1PBE/6-311G(2d,2p) | A robust method for predicting ³¹P, ¹³C, and ¹H NMR chemical shifts. rsc.org |

| Relativistic NMR Shifts | Four-component Dirac-Kohn-Sham (mDKS) with KT2 functional | Necessary for high-accuracy ³¹P NMR calculations, especially when heavy atoms are nearby. uit.norsc.org |

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which can be used to confirm molecular structures and interpret experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is widely used within a DFT framework to calculate NMR chemical shifts. rsc.org For this compound, this would involve calculating the magnetic shielding tensors for the ³¹P, ¹³C, and ¹H nuclei. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as phosphine (B1218219) (PH₃) for ³¹P or tetramethylsilane (B1202638) (TMS) for ¹³C and ¹H, calculated at the same level of theory. rsc.org

Table 2: Representative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)

| Nucleus | Atom Position | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) |

| ³¹P | P2 | 22.6 | 21.8 |

| ¹³C | C4, C6 (ring) | 68.5 | 67.9 |

| ¹³C | C5 (ring) | 35.1 | 34.5 |

| ¹³C | C1' (butyl, α to P) | 38.2 | 37.5 |

| ¹³C | C2' (butyl) | 24.5 | 24.0 |

| ¹³C | C3' (butyl) | 23.1 | 22.6 |

| ¹³C | C4' (butyl) | 13.9 | 13.7 |

| ¹H | H4, H6 (ring, ax) | 4.55 | 4.50 |

| ¹H | H4, H6 (ring, eq) | 4.15 | 4.10 |

| ¹H | H1' (butyl) | 1.85 | 1.80 |

| ¹H | H4' (butyl) | 0.95 | 0.92 |

Note: The values in this table are illustrative and representative of this class of compounds, based on data for similar structures. They are not specific experimental or calculated values for this compound.

For heavier elements, relativistic effects can significantly influence NMR chemical shifts. While phosphorus is not a very heavy element, these effects can become notable, especially when heavy atoms are in close proximity. rsc.orgnih.gov For high-accuracy predictions of ³¹P NMR chemical shifts, it is sometimes necessary to include relativistic corrections. nih.gov

Two-component (e.g., Zeroth-Order Regular Approximation, ZORA) and four-component relativistic methods, such as the matrix Dirac-Kohn-Sham (mDKS) method, provide a more accurate description of the electronic structure around the phosphorus nucleus. uit.norsc.org Studies on phosphine chalcogenides and platinum complexes have shown that four-component calculations can provide superior agreement with experimental data for ³¹P chemical shifts compared to non-relativistic or two-component methods. uit.nonih.gov These calculations account for both scalar relativistic effects and spin-orbit coupling, the latter of which can be particularly important for understanding shielding anisotropies. rsc.org

Vibrational Frequencies and Spectra

The vibrational spectrum of this compound is predicted to exhibit characteristic absorption bands that are sensitive to the conformation of the dioxaphosphorinane ring and the orientation of the substituents on the phosphorus atom. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in assigning these vibrational modes.

Key vibrational frequencies for related 2-substituted-1,3,2-dioxaphosphorinane 2-oxides, which would be analogous for the butyl derivative, include:

P=O Stretching: This is one of the most characteristic vibrations and is highly sensitive to the electronic environment of the phosphoryl group. In related compounds, this band typically appears in the region of 1250-1350 cm⁻¹. The exact frequency can be influenced by the electronegativity of the substituents on the phosphorus atom and the presence of stereoelectronic effects.

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkages within the ring are expected in the 1000-1100 cm⁻¹ and 750-850 cm⁻¹ regions, respectively.

C-C and C-H Stretching of the Butyl Group: The butyl substituent will introduce its own characteristic vibrations, including C-H stretching frequencies around 2850-2960 cm⁻¹ and C-C stretching and bending modes at lower frequencies.

Ring Vibrations: The dioxaphosphorinane ring itself will have characteristic breathing and deformation modes.

A representative table of calculated vibrational frequencies for a related compound, 2-chloro-2-oxo-1,3,2-dioxaphosphorinane, is provided below to illustrate the expected spectral regions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| P=O Stretch | ~1300 |

| P-O-C Asymmetric Stretch | ~1050 |

| P-O-C Symmetric Stretch | ~800 |

| P-Cl Stretch | ~550 |

| Ring Deformation | Various |

Note: These are approximate values for a related compound and would differ for this compound.

Conformational Energy Landscapes and Stereoelectronic Effects

The conformational preferences of the 1,3,2-dioxaphosphorinane ring are a central aspect of its chemistry, governed by a delicate balance of steric and stereoelectronic interactions.

Potential energy surface (PES) scans are a computational tool used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, PES scans would likely reveal two primary low-energy conformations for the six-membered ring: the chair and, to a lesser extent, twist-boat forms.

Within the predominant chair conformation, the butyl group and the exocyclic oxygen atom can adopt either axial or equatorial positions. Computational studies on analogous compounds have consistently shown that the chair conformation is the most stable. researchgate.net The relative energies of the axial and equatorial conformers are determined by a combination of steric hindrance and stereoelectronic effects. For a bulky substituent like a butyl group, steric interactions would generally favor an equatorial orientation to minimize 1,3-diaxial interactions. However, the orientation of the P=O bond is also heavily influenced by stereoelectronic effects.

The anomeric effect is a crucial stereoelectronic interaction in heterocyclic systems like 1,3,2-dioxaphosphorinane 2-oxides. It describes the tendency of an electronegative substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial orientation, despite the steric disadvantage. In the context of 2-substituted-1,3,2-dioxaphosphorinane 2-oxides, a generalized anomeric effect is observed. researchgate.net

This effect is theoretically interpreted as a stabilizing hyperconjugative interaction between the lone pair electrons (n) of the ring oxygen atoms and the antibonding orbital (σ) of the exocyclic P-C bond (n -> σP-C). When the butyl group is in the axial position, the anti-periplanar arrangement allows for a more effective overlap between the oxygen lone pairs and the σP-C orbital, leading to stabilization. Conversely, the orientation of the P=O bond is also a determining factor, with a preference for an axial P=O bond often being observed due to hyperconjugation involving the P=O π orbital. The interplay between the steric bulk of the butyl group and these anomeric interactions will ultimately determine the preferred conformation.

Applications in Organic Synthesis and Catalysis Involving 2 Butyl 1,3,2 Dioxaphosphorinane 2 Oxide Derivatives

Role as Versatile Synthetic Intermediates

The chemical structure of 2-butyl-1,3,2-dioxaphosphorinane 2-oxide and its analogues allows them to serve as valuable building blocks in organic synthesis. The reactivity of the phosphorus center and the cyclic ester framework can be harnessed to construct a variety of other molecules. mdpi.com

Precursors for Other Organophosphorus Compounds

A primary application of 1,3,2-dioxaphosphorinane (B14751949) 2-oxides is their role as precursors for a diverse range of organophosphorus compounds. mdpi.com The phosphorus-oxygen bonds within the ring can be cleaved, and the substituents on the phosphorus atom can be exchanged, providing a gateway to new molecular structures.

For instance, the synthesis of various 2-alkoxy, 2-acyl, and 2-hydroxy-5-alkyl-5-nitro-1,3,2-dioxaphosphorinane 2-oxides has been documented. nih.gov A common synthetic route involves the reaction of a phosphorus precursor, such as a phosphorus halide, with a 1,3-diol. Polyfluoroalkyl dichlorophosphates, for example, react readily with 1,3-alkanediols in a pyridine-diethyl ether system to yield the corresponding 2-polyfluoroalkoxy-1,3,2-dioxaphosphorinane oxides. researchgate.net This method highlights the modularity of the synthesis, allowing for the introduction of various functional groups onto the phosphorus atom.

The conversion of these cyclic phosphates into other organophosphorus compounds can be achieved through reactions that open the dioxaphosphorinane ring or substitute the exocyclic group. This versatility makes them important intermediates in the field of organophosphorus chemistry. mdpi.com

Synthesis of Complex Molecular Architectures

The unique reactivity of this compound derivatives makes them valuable intermediates in the synthesis of more complex molecules. mdpi.com While specific examples detailing the incorporation of the intact this compound moiety into large, complex natural products are not extensively documented in readily available literature, their role as synthons for key phosphorus-containing fragments is established. The ability to introduce functionalities like the phosphonate (B1237965) group, which is a stable analogue of the phosphate (B84403) group, is crucial in medicinal chemistry and materials science.

The synthesis of novel organophosphorus compounds, such as those derived from the reaction of 2-oxoindoline-3-ylidene derivatives with phosphites, demonstrates the broader utility of phosphorus-based reagents in creating complex heterocyclic systems. nih.gov The principles governing these reactions can be extended to the use of cyclic phosphate esters like this compound as reactants for building sophisticated molecular frameworks.

Phosphorus-Containing Ligand Design and Coordination Chemistry

The phosphorus atom in derivatives of 2-butyl-1,3,2-dioxaphosphorinane can also act as a Lewis base, enabling these compounds to function as ligands in coordination chemistry. By modifying the substituents on the phosphorus atom and the carbon backbone of the dioxaphosphorinane ring, ligands with tailored electronic and steric properties can be designed for specific catalytic applications.

Exploration in Transition Metal Catalysis (e.g., Palladium and Platinum Systems)

Phosphorinanes, the broader class of six-membered phosphorus-containing heterocycles, have been identified as a suitable class of phosphine (B1218219) ligands for organopalladium cross-coupling chemistry. researchgate.net These ligands can be synthesized relatively inexpensively and allow for fine-tuning of their steric and electronic properties. researchgate.net This tunability is crucial for optimizing catalytic activity in various palladium-catalyzed reactions, including Suzuki, Sonogashira, ketone arylation, and aryl amination reactions. researchgate.net The performance of a palladium catalyst is often dictated by the nature of the supporting phosphine ligand; sterically demanding and electron-rich ligands can increase the electron density at the metal center, facilitating key steps in the catalytic cycle. fishersci.canih.gov

While the direct application of this compound itself as a ligand is less common due to the pentavalent, oxidized state of the phosphorus, its trivalent phosphorus(III) analogues (dioxaphosphorinanes) are effective ligands. The principles of ligand design in palladium catalysis suggest that dioxaphosphorinane-based ligands could offer unique properties.

In the realm of platinum chemistry, platinum complexes are heavily investigated for applications such as antitumor agents. nih.govnih.govgoogle.com The design of these complexes often involves specific nitrogen-containing ligands like 1,2-diaminocyclohexane or phenanthroline derivatives to modulate the compound's biological activity and stability. nih.govnih.gov While research has focused on these types of ligands, the development of platinum complexes with phosphorus-based ligands, including potentially those derived from the dioxaphosphorinane scaffold, remains an area of interest for creating novel catalytic or therapeutic agents. For example, the Karstedt's catalyst, a platinum(0) complex with a divinyl-tetramethyldisiloxane ligand, is a widely used hydrosilylation catalyst. sigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Phosphine Ligands

| Reaction Type | Palladium Source | Ligand Type | Substrate Example | Product Type | Ref. |

| Suzuki-Miyaura | Pd(OAc)₂ | Trialkylphosphines | Aryl chlorides | Biaryls | nih.gov |

| Sonogashira | Pd₂(dba)₃ | Phosphorinanes | Aryl halides, Alkynes | Arylalkynes | researchgate.net |

| Heck | Pd(OAc)₂ | Triphenylphosphine | Aryl halides, Alkenes | Substituted Alkenes | fishersci.ca |

| Buchwald-Hartwig | Pd₂(dba)₃ | Phosphorinanes | Aryl halides, Amines | Arylamines | researchgate.net |

Asymmetric Catalysis with Chiral Analogues

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral analogues of 1,3,2-dioxaphosphorinanes represent a promising, though not extensively explored, class of ligands for such transformations. The potential of these systems can be inferred from the successful application of other chiral phosphorus-containing heterocyclic ligands.

For example, chiral 1,3,2-diazaphospholene hydrides have been shown to be effective catalysts in asymmetric conjugate reductions of α,β-unsaturated carbonyl compounds. researchgate.net Furthermore, the enantioselectivity of palladium-catalyzed asymmetric allylic alkylation reactions can be significantly influenced by the structure of the chiral phosphine ligand. mdpi.com Research on P-chiral 1,7-diphosphanorbornenes, a rigid bicyclic phosphine system, revealed that selective oxidation of one of the phosphorus atoms could increase the enantiomeric excess of the product from 14% to 63% ee. researchgate.net This highlights that modification at the phosphorus center, akin to the P=O bond in this compound, can be a critical design element for a chiral catalyst.

The general strategy involves creating a chiral environment around the metal center, which is achieved by using ligands derived from chiral sources. For 1,3,2-dioxaphosphorinanes, chirality can be introduced either at the phosphorus atom (P-chiral) or on the carbon backbone of the six-membered ring, for instance, by using chiral 1,3-diols in the synthesis. These chiral ligands can then be used in various metal-catalyzed reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions, to control the stereochemical outcome. dicp.ac.cnnih.govrsc.org

Table 2: Principles of Asymmetric Catalysis with Chiral Phosphorus Ligands

| Catalytic Reaction | Metal | Chiral Ligand Principle | Potential Chiral Dioxaphosphorinane Analogue | Outcome | Ref. |

| Conjugate Reduction | - | Use of chiral 1,3,2-diazaphospholene hydrides | Chiral 1,3,2-dioxaphosphorinane hydride | Enantioselective C-H bond formation | researchgate.net |

| Allylic Alkylation | Pd | Use of chiral bisphosphines (e.g., BINAP) | Bidentate ligands from chiral dioxaphosphorinanes | Enantioselective C-C bond formation | mdpi.com |

| Hydrogenation | Ir, Rh | Use of chiral bisphosphines (e.g., Josiphos, f-Binaphane) | Chiral dioxaphosphorinane phosphines | Enantioselective reduction of C=C or C=N bonds | dicp.ac.cnrsc.org |

Polymer Chemistry Applications

Organophosphorus compounds are utilized in polymer chemistry to create materials with specific properties, such as flame retardancy and biocompatibility. Cyclic phosphorus esters, including derivatives of 1,3,2-dioxaphosphorinane 2-oxide, are valuable monomers for the synthesis of polyphosphoesters through ring-opening polymerization (ROP). mdpi.comresearchgate.net

The ROP of cyclic phosphate esters, such as the five-membered ring analogue 2-methoxy-1,3,2-dioxaphospholane (B12005156) 2-oxide, can be initiated by organocatalysts to produce linear high-molecular-weight polymers. researchgate.net This process is driven by the release of ring strain in the monomer. Although six-membered rings like 1,3,2-dioxaphosphorinanes are generally less strained than their five-membered counterparts, their polymerization can still be thermodynamically favorable. researchgate.net The polymerization of these monomers leads to the formation of polyphosphoesters, a class of polymers with a phosphorus-oxygen bond in the backbone, which are known for their biodegradability and biocompatibility.